5-methyl-4-(N-ethylacetamido)isoxazole
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Overview
Description
ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)-: is a chemical compound with the molecular formula C8H12N2O2 . It is known for its unique structure, which includes an isoxazole ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- typically involves the reaction of ethylamine with 5-methyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the ethyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its isoxazole ring is of particular interest due to its presence in various bioactive molecules.
Medicine: In medicine, derivatives of ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- are investigated for their potential therapeutic properties. The compound’s structure allows for modifications that can enhance its pharmacological activity.
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
- ACETAMIDE,N-ETHYL-
- ACETAMIDE,N-METHYL-
- ACETAMIDE,N-PROPYL-
Comparison:
- ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
- ACETAMIDE,N-ETHYL- lacks the isoxazole ring, making it less reactive in certain chemical reactions.
- ACETAMIDE,N-METHYL- and ACETAMIDE,N-PROPYL- have different alkyl groups, affecting their solubility and reactivity compared to ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)-.
This detailed article provides a comprehensive overview of ACETAMIDE,N-ETHYL-N-(5-METHYL-4-ISOXAZOLYL)-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-ethyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C8H12N2O2/c1-4-10(7(3)11)8-5-9-12-6(8)2/h5H,4H2,1-3H3 |
InChI Key |
ADGFRZOYZYDAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(ON=C1)C)C(=O)C |
Origin of Product |
United States |
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